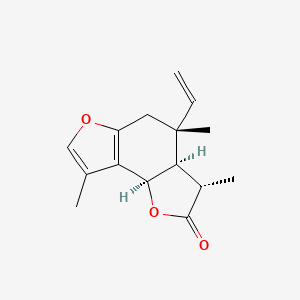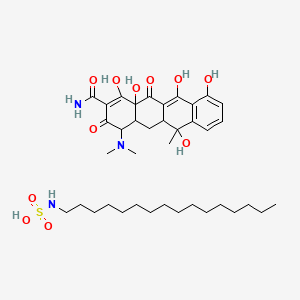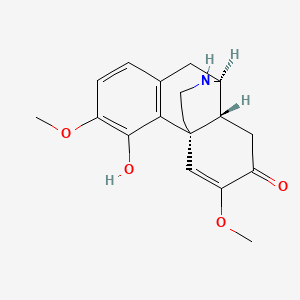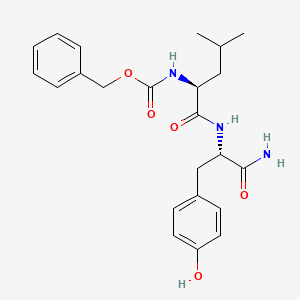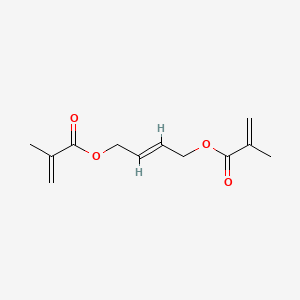
2-Butene-1,4-dimethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butene-1,4-dimethacrylate is a chemical compound with the molecular formula C12H16O4 . It is used as a precursor to prepare 1,4-butanediol, 2-butene-1,4-diol, and mucochloric acid . It is also used in textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
Synthesis Analysis
The synthesis of this compound involves the esterification of multifunctional monomers using poly (propylene glycol) diacrylates . The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . Another method involves the transesterification of an ester of methacrylic acid with butanediol in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .
Physical and Chemical Properties Analysis
This compound is a non-flammable liquid with a low volatility and a moderate solubility in water . It has a molecular weight of 224.256 .
科学的研究の応用
Catalytic Reactions
- Homogeneous Catalysis : 2-Butene-1,4-dimethacrylate is involved in catalytic reactions. For example, homogeneous catalytic dicarbonylation of related compounds like 1,4-dimethoxy-2-butene, using palladium chloride, demonstrates the compound's reactivity and potential in homogeneous catalysis (Chan, 1989).
Polymerization
- Photoinitiated Polymerization : The substance is used in the photoinitiated polymerization of similar compounds. Studies show that additives like sulfides can influence the polymerization process of butanediol-1,4 dimethacrylate, affecting reaction rates and yields (Andrzejewska, 1992).
Material Synthesis
- Dental Resins : this compound is relevant in synthesizing novel dimethacrylates for potential use in dental resins. Such monomers, derived from reactions like glycidyl methacrylate with dicarboxylic acid esters, show promising properties like low curing shrinkage and high double bond conversion (Podgórski, 2010).
Chemical Reactions
- Dimerization of Ethylene : The dimerization of ethylene, a process in which this compound-related compounds like 1-butene are involved, is significant in producing compounds like high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). This process, like Alphabutol technology, is crucial for industrial and research purposes (Alenezi, Manan, & Zaidel, 2019).
Surface Characterization
- Characterization of Polymer Surfaces : Research involving the characterization of surfaces of solid polymers like poly(dimethacrylates), which include compounds related to this compound, is conducted using techniques like inverse gas chromatography. These studies help in understanding the surface properties and interactions of these materials (Andrzejewska, Voelkel, Maga, & Andrzejewski, 1998).
Safety and Hazards
将来の方向性
A recent study has proposed the use of photo-caged 2-butene-1,4-dial as an efficient, target-specific photo-crosslinker for covalent trapping of DNA-binding proteins . This could open up new avenues for the use of 2-Butene-1,4-dimethacrylate and related compounds in biological research and applications.
作用機序
Target of Action
It is known that the compound is used in the chemoselective hydrogenation of 2-butyne-1,4-diol .
Mode of Action
The mode of action of 2-Butene-1,4-dimethacrylate involves its interaction with palladium-phosphorus particles. The introduction of phosphorus into the composition of palladium nanoparticles allows for a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion . This interaction affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .
Biochemical Pathways
It is involved in the hydrogenation process of 2-butyne-1,4-diol .
Result of Action
The result of the action of this compound is the selective hydrogenation of 2-butyne-1,4-diol. This process leads to stable DNA-protein crosslinks in up to 70% yield . The compound exhibits high specificity for target proteins, leading to low non-target background capture .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . .
特性
IUPAC Name |
[(E)-4-(2-methylprop-2-enoyloxy)but-2-enyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPKTIBMZOAVGQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC=CCOC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OC/C=C/COC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
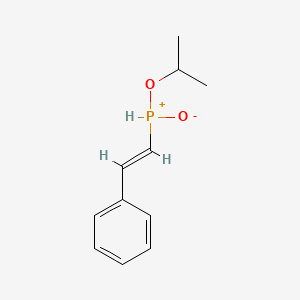
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
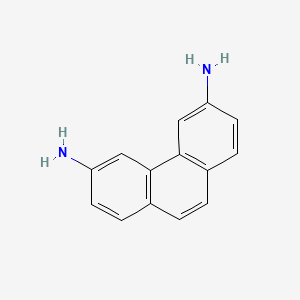
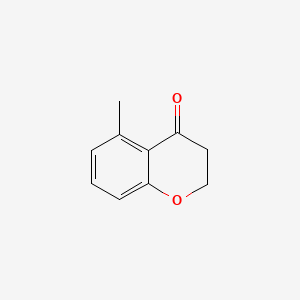
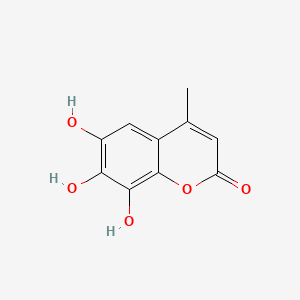
![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
